molecular formula C17H14ClN3O B6638934 N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide

Cat. No.: B6638934
M. Wt: 311.8 g/mol
InChI Key: GAIGOCIGVNAJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzamide moiety, with a 4-chlorophenylmethyl group as a substituent. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-pyrazol-1-ylbenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Dissolve 3-pyrazol-1-ylbenzoic acid in DMF.

    Step 2: Add potassium carbonate to the solution.

    Step 3: Introduce 4-chlorobenzyl chloride to the reaction mixture.

    Step 4: Heat the reaction mixture to 80-100°C and stir for several hours.

    Step 5: Cool the reaction mixture and pour it into water to precipitate the product.

    Step 6: Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

  • The presence of the 4-chlorophenylmethyl group in this compound imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and improved pharmacokinetic profiles compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)12-19-17(22)14-3-1-4-16(11-14)21-10-2-9-20-21/h1-11H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGOCIGVNAJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.